The 3,4-dihydroquinolin-2(1H)-one scaffold is a significant chemical structure that serves as a key intermediate in the synthesis of various natural products and pharmacologically active compounds. The interest in this core structure is due to its presence in numerous bioactive molecules, which makes it a valuable target for synthetic organic chemistry. Recent advancements in synthetic methodologies have enabled the efficient and selective construction of this framework, which is crucial for the development of new therapeutic agents and materials with potential applications in diverse fields.
The synthesized 3,4-dihydroquinolin-2(1H)-one derivatives have found applications in several fields, particularly in the development of pharmaceuticals. The diastereoselective access to the core structure enables the creation of small molecular keys that can unlock the synthesis of a wide range of natural products with therapeutic potential1. The redox-triggered switchable synthesis method has been directly applied to the development of inhibitors for enzymes such as CYP11B2, which are important targets in the treatment of conditions like hypertension and cardiovascular diseases2. The versatility of these synthetic approaches allows for the exploration of novel compounds with improved biological activities and the potential for drug discovery and development.
The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives can be achieved through different synthetic strategies. One approach involves a base-catalyzed tandem cyclization process, which allows for the diastereoselective formation of the core structure. This method utilizes a three-component reaction of ninhydrin, aniline, and acetylenic esters, occurring in methanol at 70 °C under transition-metal-free conditions. The reaction proceeds through tandem cyclization, enabling the direct construction of C–N and C–C bonds, which are essential for the formation of the cyclic framework1.
Another innovative strategy for synthesizing 3,4-dihydroquinolin-2(1H)-one derivatives is the redox-neutral hydride-transfer/N-dealkylation/N-acylation process. This method employs o-aminobenzaldehyde with 4-hydroxycoumarin and Meldrum's acid to achieve the switchable synthesis of variously substituted 3,4-dihydroquinolin-2(1H)-ones. The process is characterized by the in situ utilization of the released HCHO via the o-QM involved Michael addition, leading to the formation of highly functionalized derivatives. This synthetic utility has been demonstrated in the concise synthesis of a CYP11B2 inhibitor, showcasing the potential of this methodology in medicinal chemistry2.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7